m-PEG7-alcohol

描述

属性

IUPAC Name |

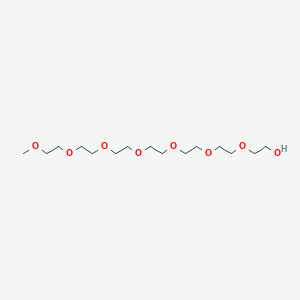

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWKUHGLWHMYTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335715 |

Source

|

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4437-01-8 |

Source

|

| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG7-alcohol

For correspondence: Not applicable

Abstract

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-alcohol with seven ethylene (B1197577) glycol units (m-PEG7-alcohol), a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, physicochemical properties, analytical methodologies, and key applications of this compound, with a focus on its role in bioconjugation and as a linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as heptaethylene glycol monomethyl ether, is a valuable bifunctional molecule in the fields of biotechnology, drug delivery, and materials science.[1] Its structure features a methoxy-terminated end, which provides stability and reduces non-specific binding, and a terminal primary hydroxyl group that allows for covalent attachment to a wide range of molecules and surfaces.[1] The discrete chain length of seven ethylene glycol units ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.

The hydrophilic nature of the PEG chain enhances the aqueous solubility and biocompatibility of conjugated molecules, making this compound an ideal linker for hydrophobic drugs or biomolecules.[1][2] This guide will provide a detailed exploration of its synthesis, properties, and applications, serving as a technical resource for its effective utilization.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | [3] |

| Synonyms | This compound, Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol | [1][3] |

| CAS Number | 4437-01-8 | [1] |

| Molecular Formula | C15H32O8 | [1] |

| Molecular Weight | 340.41 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% | [1] |

| Density | 1.09 g/mL | [2] |

| Solubility | Soluble in water and many organic solvents | [2] |

Safety and Handling

| Parameter | Information | Reference(s) |

| General Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | [4] |

| Storage | Store at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. Keep in a tightly sealed container, protected from moisture and light. | [1][2] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [5] |

| Toxicity | Glycol ethers, as a class, can have toxic effects. Specific toxicity data for this compound is limited, but it is known to be a component in formulations and its metabolite, 2-methoxyacetic acid, has been studied for its developmental effects. | [5][6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis and anionic ring-opening polymerization of ethylene oxide being the most common. A representative protocol based on the Williamson ether synthesis is provided below.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[8][9] For the synthesis of this compound, this can be adapted by reacting a monomethylated PEG of a shorter chain length with a suitable ethylene glycol derivative.

Materials:

-

Triethylene glycol monomethyl ether

-

1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF. To this, carefully add sodium hydride (1.2 equivalents) with stirring. Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of triethylene glycol monomethyl ether (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Etherification: To the alkoxide solution, add a solution of 1-bromo-2-(2-(2-bromoethoxy)ethoxy)ethane (1.1 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Analytical Methods for Quality Control

Ensuring the purity and structural integrity of this compound is crucial for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for determining the purity of this compound and for separating it from potential diol impurities.

-

Instrumentation: HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or ELSD.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by identifying the characteristic proton signals.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or D2O).

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.

-

Expected Chemical Shifts (in CDCl3):

-

~3.38 ppm (singlet, 3H, -OCH3)

-

~3.5-3.7 ppm (multiplet, 28H, -OCH2CH2O-)

-

A broad singlet for the terminal -OH proton (variable chemical shift).

-

Applications in Bioconjugation and Drug Delivery

This compound is a versatile building block in the synthesis of more complex molecules for biomedical applications. Its terminal hydroxyl group can be readily functionalized to introduce other reactive groups.

Linker in Antibody-Drug Conjugates (ADCs)

In ADC development, this compound serves as a hydrophilic spacer within the linker connecting the antibody to the cytotoxic payload.[10] This enhances the solubility and stability of the ADC and can improve its pharmacokinetic properties.[10]

The following diagram illustrates a general workflow for the incorporation of an this compound-derived linker into an ADC.

Caption: General workflow for ADC synthesis using an this compound-based linker.

Linker in PROTACs

This compound is also utilized as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[11] The PEG linker provides the necessary spacing and flexibility for the PROTAC to effectively bring together the target protein and an E3 ubiquitin ligase.[11]

The following diagram outlines a general synthetic route for a PROTAC incorporating an this compound-derived linker.

Caption: General workflow for PROTAC synthesis using an this compound-derived linker.

Conclusion

This compound is a well-defined, monodisperse PEG derivative with significant utility in the fields of drug delivery, bioconjugation, and materials science. Its defined structure, biocompatibility, and hydrophilicity make it a superior choice over polydisperse PEG reagents for applications requiring high precision and batch-to-batch consistency. This technical guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of facilitating its effective use in research and development. The detailed protocols and workflows serve as a practical resource for scientists and professionals in the field.

References

- 1. This compound, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 2. M-PEG-Alcohol | AxisPharm [axispharm.com]

- 3. 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | C15H32O8 | CID 526555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylene Glycol Monomethyl Ether - OEHHA [oehha.ca.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. ecetoc.org [ecetoc.org]

- 7. Effects of Ethylene Glycol Monomethyl Ether and Its Metabolite, 2-Methoxyacetic Acid, on Organogenesis Stage Mouse Limbs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to m-PEG7-alcohol: Core Chemical Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). It includes a detailed summary of its physicochemical characteristics, experimental protocols for its derivatization, and its application in drug delivery systems, particularly in the context of Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative characterized by a methyl ether (methoxy) group at one terminus and a hydroxyl group at the other, connected by a chain of seven ethylene (B1197577) glycol units.[1][2] This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable building block in bioconjugation and pharmaceutical development.[1][3] The methoxy (B1213986) group provides a stable, non-reactive end, while the terminal hydroxyl group allows for a variety of chemical modifications.[1][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₅H₃₂O₈ | [5] |

| Molecular Weight | 340.41 g/mol | [5] |

| CAS Number | 4437-01-8 | [5] |

| Purity | ≥95% - >98% | [5][6] |

| Appearance | Colorless Liquid or White Solid | [7] |

| Boiling Point | 416 °C at 760 mmHg | [8] |

| Density | 1.069 g/cm³ | [8] |

| Solubility | Soluble in water and various organic solvents such as methanol (B129727) and DMSO. | [8] |

| Storage | Store at -20°C, dry and protected from light. | [5] |

Spectral Data

| Spectral Data | Expected Characteristics | References |

| ¹H NMR | A strong, broad signal around 3.6 ppm corresponding to the ethylene glycol backbone protons. A distinct signal for the methoxy group protons. A signal for the methylene (B1212753) protons adjacent to the terminal hydroxyl group. | [9] |

| ¹³C NMR | A prominent peak around 70 ppm for the repeating ethylene glycol carbons. Distinct signals for the carbon of the methoxy group and the carbons adjacent to the terminal oxygen atoms. | [5] |

| FT-IR | A broad O-H stretching band in the region of 3550-3200 cm⁻¹. C-H stretching bands between 2950-2850 cm⁻¹. A strong C-O stretching band in the range of 1300-1000 cm⁻¹. | [10][11] |

| Mass Spectrometry | The exact mass can be determined using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). | [12] |

Experimental Protocols

The terminal hydroxyl group of this compound is a key functional handle for its incorporation into more complex molecules. The following are detailed protocols for common activation reactions.

Tosylation of this compound

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[13]

Materials:

-

This compound

-

Dry Dichloromethane (DCM)

-

Pyridine (B92270) or Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine or TEA (1.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

-

Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours if the reaction is slow.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it successively with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[13]

Oxidation of this compound to m-PEG7-aldehyde

This protocol converts the alcohol to an aldehyde, which can be used in reactions like reductive amination.[13]

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.

-

Add Dess-Martin Periodinane (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Stir for 10 minutes, then separate the organic layer.

-

Wash the organic layer with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-aldehyde.[13]

Applications in Drug Development and Experimental Workflows

This compound is a versatile tool in drug development, primarily utilized as a hydrophilic spacer in the construction of bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs.[1][] The PEG7 linker enhances the solubility and stability of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the therapeutic agent.[1][15]

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates a typical workflow for the development of an ADC utilizing an m-PEG7-linker derived from this compound.

Caption: Experimental workflow for ADC development using an m-PEG7-linker.

Signaling Pathway of Antibody-Drug Conjugates with PEG Linkers

The inclusion of a PEG linker, such as one derived from this compound, does not fundamentally alter the mechanism of action of the ADC's cytotoxic payload but can enhance its delivery and efficacy.[16] The following diagram illustrates a generalized signaling pathway for an ADC with a cleavable linker carrying a topoisomerase I inhibitor payload.

Caption: Generalized signaling pathway for an ADC with a PEG linker.[17]

Synthesis of this compound

While detailed, step-by-step protocols for the synthesis of this compound are not widely published in standard chemical literature, the general and most common method for preparing monodisperse m-PEG-alcohols is the Williamson ether synthesis.[18][19] This method involves the stepwise chain extension of a shorter oligoethylene glycol monomethyl ether. The synthesis requires strictly anhydrous conditions and careful control of stoichiometry to achieve a high yield of the desired monodisperse product.[18] The process typically involves the deprotonation of a PEG-alcohol with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent, extending the PEG chain.[18][20]

Safety Information

This compound is intended for laboratory research use only.[21] It is harmful if swallowed and causes skin and serious eye irritation.[21] It may also cause respiratory irritation.[21] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[21] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound|MSDS [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 6. polymersource.ca [polymersource.ca]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, CAS 4437-01-8 | AxisPharm [axispharm.com]

- 9. biochempeg.com [biochempeg.com]

- 10. This compound - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 11. researchgate.net [researchgate.net]

- 12. labsolu.ca [labsolu.ca]

- 13. benchchem.com [benchchem.com]

- 15. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Structure Elucidation of m-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol). Ensuring the structural integrity and purity of this monodisperse PEG reagent is critical for its application in bioconjugation, drug delivery, and nanotechnology.[1][2] This document details the primary spectroscopic and chromatographic techniques, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Introduction to this compound

This compound, also known as heptaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol derivative with the chemical formula C15H32O8 and a molecular weight of 340.4 g/mol .[1][] Its structure consists of a terminal methoxy (B1213986) group (-OCH3), a chain of seven repeating ethylene (B1197577) glycol units (-(OCH2CH2)7-), and a terminal primary alcohol group (-OH). This bifunctional nature, combined with the hydrophilic properties of the PEG chain, makes it a versatile linker in various biomedical applications.[4][5] The precise, monodisperse nature of this compound is a key advantage over traditional polydisperse PEG reagents, as it allows for the creation of homogenous conjugates, which is crucial for therapeutic applications and simplifies analytical characterization.[6]

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural confirmation of this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the unambiguous identification of the compound's functional groups and overall structure.[8]

The expected chemical shifts for the protons and carbons in this compound are summarized in the table below. These values are typically referenced against a deuterated solvent like chloroform-d (B32938) (CDCl3).

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methoxy | CH₃O- | ~3.38 (singlet) | ~59.0 |

| PEG Chain | -OCH₂CH₂O- | ~3.64 (multiplet) | ~70.5 |

| Terminal Methylene | -CH₂OH | ~3.71 (triplet) | ~61.7 |

| Terminal Methylene adjacent to methoxy | CH₃OCH₂- | ~3.54 (triplet) | ~71.9 |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.[9]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃)

-

This compound sample (5-10 mg)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include 16-64 scans with a relaxation delay of 5 seconds to ensure full relaxation for quantitative analysis.[9]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate all peaks and compare the integration ratios to the theoretical proton counts to confirm the structure. The characteristic singlet of the methoxy group at ~3.38 ppm should integrate to 3 protons.[7]

-

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound, providing further confirmation of its identity and purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG compounds, often coupled with a mass analyzer such as a Time-of-Flight (TOF) or quadrupole.[10][11]

Due to the nature of ESI, this compound is typically observed as an adduct with sodium ([M+Na]⁺) or a proton ([M+H]⁺).

| Ion | Chemical Formula | Expected Monoisotopic Mass (m/z) |

| [M+H]⁺ | [C₁₅H₃₃O₈]⁺ | 341.2170 |

| [M+Na]⁺ | [C₁₅H₃₂O₈Na]⁺ | 363.1990 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.[12]

Instrumentation:

-

Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source

Reagents:

-

Methanol (B129727) or acetonitrile (B52724) (LC-MS grade)

-

Formic acid (0.1%)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote ionization.[10]

-

Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

-

MS Data Acquisition:

-

Operate the ESI source in positive ion mode.

-

Acquire data over a relevant mass range (e.g., m/z 100-1000).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the peaks corresponding to the expected [M+H]⁺ or [M+Na]⁺ adducts.

-

The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound.[7] Reverse-Phase HPLC (RP-HPLC) is particularly effective for separating the target molecule from potential impurities, such as the corresponding PEG-diol.[7]

HPLC with Universal Detectors

Since this compound lacks a strong UV chromophore, universal detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often employed.[7] Alternatively, HPLC can be directly coupled with a mass spectrometer (LC-MS) for definitive peak identification.[7]

Experimental Protocol: RP-HPLC-CAD

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Charged Aerosol Detector (CAD)

Reagents:

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase starting condition.

-

LC Method:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase to elute the compound.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

-

Visualization of Workflows and Structures

Graphical representations of experimental workflows and molecular relationships can aid in understanding the overall process of structure elucidation.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Caption: Interrelationship of analytical techniques for this compound characterization.

References

- 1. This compound, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 2. This compound, CAS 4437-01-8 | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. medkoo.com [medkoo.com]

Core Synthesis Methodology: Stepwise Williamson Ether Synthesis

An In-depth Technical Guide on the Synthesis of m-PEG7-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a core synthetic methodology for producing monodisperse methoxy-poly(ethylene glycol)-alcohol with seven ethylene (B1197577) glycol units (this compound, CAS: 4437-01-8). The discrete nature of this oligo-ethylene glycol makes it a critical component in bioconjugation, drug delivery systems like antibody-drug conjugates (ADCs), and as a linker in Proteolysis Targeting Chimeras (PROTACs), where precise length and molecular weight are paramount for reproducible pharmacology and regulatory approval.

This document outlines a robust and widely applicable stepwise synthetic approach, details a comprehensive experimental protocol, presents expected quantitative data, and illustrates the process with clear diagrams.

The synthesis of monodisperse oligo-ethylene glycols such as this compound is most reliably achieved through a stepwise, convergent approach.[1][2] This strategy avoids the polydispersity issues inherent in the direct polymerization of ethylene oxide on a laboratory scale.[3] The core of this method is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4]

The overall strategy involves synthesizing two smaller, protected PEG fragments and coupling them together, followed by a final deprotection step. A convergent synthesis, for instance using a C3 and a C4 fragment to create the C7 chain, is highly efficient.

Logical Workflow

The synthesis is logically divided into three main stages: preparation of precursor fragments, coupling of the fragments, and final deprotection to yield the target molecule.

Caption: High-level workflow for the convergent synthesis of this compound.

Detailed Experimental Protocols

This section details the step-by-step methodologies for synthesizing this compound based on a convergent C3 + C4 fragment strategy.

Step 1: Synthesis of m-PEG3-Tosylate (Fragment A)

This protocol converts the terminal hydroxyl group of commercially available triethylene glycol monomethyl ether into a tosylate, an excellent leaving group for the subsequent coupling reaction.

-

Materials:

-

Triethylene glycol monomethyl ether (m-PEG3-OH)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (B92270) or Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Deionized water, Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve m-PEG3-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add TEA (1.5 eq.) to the solution and stir.

-

Slowly add p-Toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude m-PEG3-OTs.

-

Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

-

Step 2: Synthesis of Mono-Trityl-Tetraethylene Glycol (Fragment B)

This protocol protects one of the two hydroxyl groups of tetraethylene glycol to ensure selective coupling.

-

Materials:

-

Tetraethylene glycol (HO-PEG4-OH)

-

Anhydrous Pyridine

-

Trityl chloride (Trt-Cl)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

-

Procedure:

-

Dissolve a large excess of tetraethylene glycol (e.g., 5-10 eq.) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMAP.

-

Slowly add a solution of trityl chloride (1.0 eq.) in a small amount of anhydrous pyridine to the flask. The large excess of the diol favors mono-protection.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC for the disappearance of trityl chloride.

-

Quench the reaction with methanol (B129727) and remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove the excess unreacted diol.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-protected Trt-O-PEG4-OH.

-

Step 3: Coupling of Fragments A and B

This step joins the two fragments via Williamson ether synthesis.

-

Materials:

-

m-PEG3-OTs (Fragment A)

-

Trt-O-PEG4-OH (Fragment B)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

-

Procedure:

-

In a flame-dried flask under nitrogen, add Trt-O-PEG4-OH (1.1 eq.) and dissolve in anhydrous THF.

-

Carefully add NaH (1.2 eq.) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Slowly add a solution of m-PEG3-OTs (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux (approx. 65°C) and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting tosylate is consumed.

-

Cool the reaction to 0°C and cautiously quench the excess NaH with a few drops of water or ethanol.

-

Remove the THF under reduced pressure.

-

Dissolve the residue in DCM, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product (Trt-O-PEG7-OCH₃) by column chromatography.

-

Step 4: Deprotection to Yield this compound

The final step removes the trityl protecting group to yield the target alcohol.

-

Materials:

-

Trt-O-PEG7-OCH₃

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the purified Trt-O-PEG7-OCH₃ (1.0 eq.) in DCM.

-

Add TFA (e.g., 5-10% v/v) to the solution at room temperature.

-

Stir for 1-3 hours, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the product and trityl alcohol byproduct.

-

Once complete, neutralize the acid by carefully adding saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography to remove the trityl byproduct. The final product is typically a colorless to pale yellow oil.

-

Data Presentation

The following table summarizes representative quantitative data for the described synthetic pathway. Yields are highly dependent on reaction scale, purity of reagents, and chromatographic efficiency.

| Step | Reaction Type | Starting Material | Product | Representative Yield (%) | Purity (%) |

| 1. Tosylation | Sulfonylation | m-PEG3-OH | m-PEG3-OTs | 85 - 95 | >95 |

| 2. Mono-protection | Protection (Tritylation) | HO-PEG4-OH | Trt-O-PEG4-OH | 40 - 60 | >98 |

| 3. Coupling | Williamson Ether Synthesis | m-PEG3-OTs + Trt-O-PEG4-OH | Trt-O-PEG7-OCH₃ | 60 - 80 | >95 |

| 4. Deprotection | Deprotection (Acid-catalyzed) | Trt-O-PEG7-OCH₃ | This compound | 90 - 98 | >98 |

Note: Purity is typically assessed after chromatographic purification by techniques such as HPLC, ¹H NMR, and Mass Spectrometry.

Visualization of Chemical Pathway

The detailed chemical transformations for the synthesis of this compound are illustrated below.

Caption: Reaction scheme for the stepwise synthesis of this compound.

References

O-Methyl-heptaethylene Glycol: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-heptaethylene glycol (m-PEG7-OH) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. As a short, monodisperse PEG linker, it offers unique advantages over traditional polydisperse PEG polymers, enabling precise control over the stoichiometry and physicochemical properties of complex bioconjugates. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing O-Methyl-heptaethylene glycol in advanced research and development settings. Its role as a flexible, hydrophilic spacer is particularly critical in the design of sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Physicochemical Properties

O-Methyl-heptaethylene glycol is a clear, viscous liquid at room temperature. Its well-defined structure provides consistency in bioconjugation reactions, leading to more homogeneous products compared to those synthesized with traditional, polydisperse PEG reagents. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C15H32O8 |

| Molecular Weight | 340.41 g/mol |

| CAS Number | 4437-01-8 |

| Appearance | Clear Liquid |

| Density | 1.09 g/cm³ |

| Boiling Point | 150 °C (at 0.005 Torr) |

| Flash Point | 205.4 °C |

| Refractive Index | 1.4540-1.4580 |

| Solubility | Soluble in water and many organic solvents such as ethanol, DMF, dichloromethane (B109758), and acetonitrile.[1] |

| Synonyms | Methoxyheptaethylene glycol, Monomethoxy-PEG (n=7), Heptaethylene glycol monomethyl ether |

Applications in Drug Development and Research

The unique properties of O-Methyl-heptaethylene glycol make it a valuable tool in a variety of applications, particularly where control over molecular architecture is paramount.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3-binding ligands is crucial for the efficacy of the PROTAC. O-Methyl-heptaethylene glycol is an ideal PEG-based linker for PROTACs.[2][3][4] Its flexibility and hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule, while its defined length helps to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

Surface Modification of Nanoparticles and Liposomes

PEGylation, the attachment of PEG chains to a surface, is a widely used technique to improve the biocompatibility and pharmacokinetic properties of nanoparticles and liposomes.[6][7] Using a discrete PEG like O-Methyl-heptaethylene glycol allows for precise control over the surface density of the PEG chains. This can influence the "stealth" properties of the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system.[2][8] Short-chain PEGs have been shown to increase clearance rates compared to long-chain PEGs, which can be desirable for applications requiring shorter circulation times.[2]

Bioconjugation of Peptides and Proteins

The terminal hydroxyl group of O-Methyl-heptaethylene glycol can be chemically activated to react with functional groups on peptides and proteins, such as primary amines or thiols.[9][10] This "PEGylation" can enhance the therapeutic properties of the biomolecule by:

-

Increasing hydrodynamic size: This reduces renal clearance and prolongs circulation half-life.[11]

-

Improving solubility: The hydrophilic nature of the PEG chain can solubilize hydrophobic peptides and proteins.

-

Reducing immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the likelihood of an immune response.[12]

Use in Proteomics

In the field of proteomics, PEG and its derivatives must be used with caution as they can interfere with mass spectrometry analysis.[13] However, functionalized short-chain PEGs can be used in specific applications such as in the development of cleavable linkers for affinity purification of proteins or in the synthesis of probes for chemical proteomics.

Experimental Protocols

The following are detailed methodologies for common applications of O-Methyl-heptaethylene glycol. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of a PROTAC using O-Methyl-heptaethylene Glycol as a Linker

This protocol describes a two-step synthesis of a PROTAC, first by activating the hydroxyl group of O-Methyl-heptaethylene glycol to a tosylate, followed by sequential nucleophilic substitution with the E3 ligase ligand and the protein of interest (POI) ligand.

Step 1: Activation of O-Methyl-heptaethylene glycol (m-PEG7-OH)

-

Materials: O-Methyl-heptaethylene glycol, p-toluenesulfonyl chloride (TsCl), triethylamine (B128534) (TEA), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve O-Methyl-heptaethylene glycol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product (m-PEG7-OTs).

-

Step 2: Sequential Coupling to Ligands

-

Materials: m-PEG7-OTs, E3 ligase ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine), POI ligand with a nucleophilic handle, a suitable base (e.g., potassium carbonate or DIPEA), and an appropriate solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) and a slight excess of base in the chosen solvent.

-

Add a solution of m-PEG7-OTs (1.1 equivalents) dropwise and stir the reaction at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by LC-MS).

-

Purify the resulting ligand-linker intermediate by chromatography.

-

For the second coupling, dissolve the purified intermediate (1 equivalent) and the POI ligand (1.2 equivalents) with a suitable base in an appropriate solvent.

-

Stir the reaction, potentially with heating, until completion as monitored by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-derivatized O-Methyl-heptaethylene glycol via ligand exchange.

Step 1: Synthesis of Thiol-Terminated m-PEG7 (m-PEG7-SH)

-

Materials: m-PEG7-OTs (from Protocol 1), sodium hydrosulfide (B80085) (NaSH), in a suitable solvent like DMF.

-

Procedure:

-

Dissolve m-PEG7-OTs in DMF.

-

Add an excess of sodium hydrosulfide and stir the reaction at room temperature overnight.

-

Quench the reaction with a mild acid and extract the product into an organic solvent.

-

Wash, dry, and concentrate to obtain m-PEG7-SH.

-

Step 2: Ligand Exchange on Gold Nanoparticles

-

Materials: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution, m-PEG7-SH.

-

Procedure:

-

To a solution of AuNPs, add a solution of m-PEG7-SH in water or a water-miscible solvent. The amount of PEG-thiol will determine the surface density.

-

Allow the mixture to stir gently for several hours to facilitate the ligand exchange process, where the thiol group displaces the citrate (B86180) on the gold surface.[8]

-

Purify the functionalized AuNPs by centrifugation to remove excess unbound linker. Resuspend the pellet in a suitable buffer (e.g., PBS). Repeat the washing steps to ensure complete removal of unbound linker.[8]

-

Mandatory Visualizations

Caption: Workflow for the synthesis of a PROTAC using O-Methyl-heptaethylene glycol.

Caption: Workflow for the functionalization of gold nanoparticles with O-Methyl-heptaethylene glycol.

Conclusion

O-Methyl-heptaethylene glycol is a powerful and versatile tool for researchers and drug development professionals. Its well-defined structure provides a level of precision that is unattainable with traditional polydisperse PEGs, enabling the rational design of sophisticated bioconjugates with optimized properties. The ability to fine-tune the linker length and hydrophilicity is critical for developing next-generation therapeutics such as PROTACs and targeted nanoparticle systems. As the demand for more precise and effective drug delivery systems grows, the importance of discrete PEG linkers like O-Methyl-heptaethylene glycol will undoubtedly continue to increase.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. purepeg.com [purepeg.com]

- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomics Core Facility | Ottawa Hospital Research Institute [ohri.ca]

An In-depth Technical Guide to m-PEG7-alcohol (CAS Number: 4437-01-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG7-alcohol (CAS: 4437-01-8), a monodisperse polyethylene (B3416737) glycol (PEG) derivative increasingly utilized in biomedical research and drug development. This document details its physicochemical properties, key applications, and detailed experimental protocols for its activation and conjugation.

Introduction

This compound, also known by its systematic name Heptaethylene glycol monomethyl ether, is a heterobifunctional linker characterized by a terminal methoxy (B1213986) group and a reactive hydroxyl group, separated by a seven-unit ethylene (B1197577) glycol chain.[1][2] This defined structure is critical for the synthesis of homogeneous bioconjugates, a significant advantage for regulatory approval and consistent clinical performance. The hydrophilic PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of conjugated molecules.[1][3] Its excellent biocompatibility and versatility make it an essential tool in bioconjugation, drug delivery systems, and surface functionalization.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its monodisperse nature ensures a precise molecular weight, which is crucial for the batch-to-batch reproducibility of conjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 4437-01-8 | [1][5][6] |

| Synonyms | Heptaethylene glycol monomethyl ether, O-Methyl-heptaethylene glycol, Methyl-PEG7-alcohol, 3,6,9,12,15,18,21-heptaoxadocosan-1-ol | [1] |

| Molecular Formula | C15H32O8 | [1][6] |

| Molecular Weight | 340.41 g/mol | [1][6] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Purity | ≥95% to >98% (depending on supplier) | [1][6] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM) | [1][5] |

| Storage | Recommended at -20°C or -5°C, protected from moisture and light | [1][7] |

Core Applications in Drug Development

The unique properties of this compound make it a valuable tool for enhancing the therapeutic properties of biomolecules and for the construction of complex drug delivery systems.[3][8]

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to therapeutic molecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a monodisperse PEG like this compound allows for the production of homogeneous bioconjugates.[2] The terminal hydroxyl group can be activated for conjugation to proteins, peptides, or other biomolecules, enhancing their solubility, increasing serum half-life, and reducing immunogenicity.[3][9]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound serves as a hydrophilic spacer within the linker that connects the antibody to a cytotoxic payload.[10] Many potent payloads are hydrophobic, and the inclusion of a hydrophilic PEG linker can mitigate the tendency for the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[10] This can lead to improved pharmacokinetics, such as a longer plasma half-life and greater accumulation in tumor tissue.[10]

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is used as a building block for these linkers, providing the necessary flexibility and physicochemical properties to facilitate the formation of a stable and productive ternary complex.[5][6][11] The hydrophilic PEG chain can also enhance the solubility and cell permeability of the PROTAC molecule.[11]

Experimental Protocols

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation under mild conditions and therefore requires chemical activation.[9] The following protocols are generalized and may require optimization for specific applications.

Activation of the Hydroxyl Group

This protocol converts the alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine or pyridine (1.5 equivalents) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the solution.

-

Stir the reaction at 0°C for 4 hours or at room temperature for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate.[10]

This two-step protocol first creates m-PEG7-acid, which is then activated to an amine-reactive N-hydroxysuccinimide (NHS) ester.[9]

Step A: Oxidation to m-PEG7-acid

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add Dess-Martin Periodinane (1.1 equivalents) at room temperature.

-

Stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate aldehyde.

-

Further oxidation to the carboxylic acid can be achieved using various methods, such as the Pinnick oxidation (using sodium chlorite (B76162) and a scavenger).

Step B: NHS Ester Formation

Materials:

-

m-PEG7-acid

-

Anhydrous DMF or DCM

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

-

Dissolve m-PEG7-acid (1 equivalent) in anhydrous DMF or DCM.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

The resulting solution containing the m-PEG7-NHS ester can often be used directly in the subsequent conjugation step.

Conjugation to Proteins

This protocol describes a general procedure for conjugating an activated m-PEG7 derivative (e.g., m-PEG7-NHS ester) to primary amines (e.g., lysine (B10760008) residues) on a target protein.[9]

Materials:

-

Activated m-PEG7 derivative

-

Target protein (e.g., Bovine Serum Albumin)

-

Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4-8.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis tubing or centrifugal ultrafiltration units

Procedure:

-

Dissolve the target protein in 0.1 M PBS (pH 7.4-8.0) to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the activated m-PEG7 derivative in an anhydrous solvent like DMSO.

-

Add a 5- to 50-fold molar excess of the activated PEG solution to the protein solution with gentle stirring.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.

-

Purify the PEGylated protein from excess reagents using dialysis or size-exclusion chromatography.

Quantitative Data

While specific, citable quantitative data for ADCs and PROTACs using a linker derived exclusively from this compound is limited in peer-reviewed literature, the following tables summarize representative data for conjugates with discrete, short-chain PEG linkers. This information allows for interpolation and informed decisions in experimental design.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

| ADC Linker | Plasma Half-Life (h) | Tumor Accumulation (%ID/g) | Reference |

| Non-PEGylated | 120 | 15 | [10] |

| PEG4 | 150 | 20 | [10] |

| PEG8 (similar to PEG7) | 165 | 25 | [10] |

| PEG12 | 170 | 22 | [10] |

| %ID/g = percent injected dose per gram of tissue. Data is representative and compiled from studies on various ADCs. |

Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficacy (Illustrative)

| PROTAC Target | Linker | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | PEG3 | 25 | >90 | [11] |

| BRD4 | PEG5 | 10 | >95 | [11] |

| BRD4 | PEG7 | 8 | >95 | [11] |

| BRD4 | PEG9 | 15 | >90 | [11] |

| DC50 = concentration for 50% maximal degradation. Dmax = maximal degradation. Data is representative for a specific BRD4-targeting PROTAC series. |

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is intended for research use only.[12][13] Users should wear appropriate personal protective equipment, including gloves, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[12] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

This compound (CAS 4437-01-8) is a well-defined, monodisperse PEGylation reagent that provides precise control over the construction of bioconjugates and complex therapeutic modalities like ADCs and PROTACs.[2] Its hydrophilic nature and the versatility of its terminal hydroxyl group make it a powerful tool for improving the solubility, stability, and pharmacokinetic properties of drug candidates.[1][8] The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in innovative drug discovery and development projects.

References

- 1. This compound, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]

- 4. CAS 4437-01-8: Heptaethylene glycol monomethyl ether [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 4437-01-8 | MOLNOVA [molnova.com]

- 7. This compound, 4437-01-08 | BroadPharm [broadpharm.com]

- 8. This compound, CAS 4437-01-8 | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to m-PEG7-alcohol

Introduction

This compound, also known as heptaethylene glycol monomethyl ether, is a discrete polyethylene (B3416737) glycol (PEG) derivative with a precise chain length of seven ethylene (B1197577) glycol units.[1][2] It features a terminal methoxy (B1213986) group, which provides stability and reduces non-specific binding, and a terminal hydroxyl group that allows for a wide range of chemical modifications.[1][3] These characteristics make this compound a versatile building block in bioconjugation, drug delivery, and nanotechnology.[2][4]

In the realm of drug development, the monodisperse nature of this compound is a significant advantage, ensuring batch-to-batch consistency, which is a critical factor for therapeutic and diagnostic applications.[4] It is frequently used as a hydrophilic spacer or linker in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6] The inclusion of the PEG7 chain can enhance the solubility, stability, and pharmacokinetic properties of conjugated molecules.[3][5]

Core Properties of this compound

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 340.41 g/mol | [1][3][][8] |

| Chemical Formula | C₁₅H₃₂O₈ | [1][2][][8] |

| CAS Number | 4437-01-8 | [1][2][][8] |

| Appearance | Colorless Liquid | [] |

| Density | 1.069 g/cm³ | [] |

| Boiling Point | 416 °C at 760 mmHg | [] |

| Purity | Typically ≥95% to >98% | [1][2][] |

| Solubility | Soluble in water and various organic solvents like DMSO and methanol.[1][2] | |

| Storage Conditions | Store at -20°C, keep dry, and protect from light.[1][9] | |

| Key Synonyms | O-Methylheptaethylene Glycol, Heptaethylene glycol monomethyl ether, 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. | [1][] |

Key Applications in Research and Drug Development

This compound serves as a fundamental precursor for a variety of applications, primarily due to its reactive terminal hydroxyl group and its beneficial physicochemical properties.

-

Antibody-Drug Conjugates (ADCs): The hydroxyl group can be activated or derivatized to create bifunctional linkers.[5] These linkers connect a cytotoxic payload to an antibody. The PEG7 component enhances the hydrophilicity of the ADC, which can reduce aggregation, improve pharmacokinetics by increasing the hydrodynamic radius, and potentially lower immunogenicity.[5]

-

PROTAC Development: It is used as a linker to connect a ligand for an E3 ubiquitin ligase with a ligand for a target protein, facilitating the targeted degradation of proteins.[6]

-

PEGylation: The process of covalently attaching PEG chains to molecules like proteins, peptides, or nanoparticles to improve their therapeutic properties.[10][11] While this compound itself must be activated for this purpose, it is a starting material for creating activated PEG reagents. PEGylation can increase a drug's half-life, enhance its stability, and improve its solubility.[11][12]

-

Surface Modification: Used to modify surfaces to enhance their hydrophilicity and biocompatibility.[1]

Experimental Protocols

The utility of this compound stems from the reactivity of its terminal hydroxyl group. The following protocols detail common chemical transformations.

Activation of the Hydroxyl Group: Synthesis of m-PEG7-Tosylate

This protocol converts the terminal alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5]

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (B92270) or Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere.[5]

-

Cool the solution to 0°C using an ice bath.[5]

-

Add pyridine or TEA (1.5 equivalents) to the solution.[5]

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[5]

-

Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature for 2 hours if the reaction is slow. Monitor progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding deionized water.[5]

-

Separate the organic layer and wash it sequentially with deionized water and brine solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the m-PEG7-tosylate product.[5]

Caption: Workflow for the synthesis of m-PEG7-Tosylate.

Synthesis of m-PEG7-Amine from this compound

This is a three-step process that converts the alcohol into a primary amine, a common functional group for bioconjugation.[4]

Step 1: Mesylation (Synthesis of m-PEG7-Mesylate) This step is analogous to tosylation, converting the hydroxyl into a good leaving group.

-

Materials: m-PEG7-OH, Anhydrous DCM, Triethylamine (TEA), Methanesulfonyl chloride (MsCl).[4]

-

Procedure: Dissolve m-PEG7-OH and TEA (4 molar equivalents) in anhydrous DCM and cool in an ice bath. Add MsCl (2 molar equivalents) dropwise. Remove the ice bath and stir at room temperature for 16 hours.[4]

Step 2: Azidation (Synthesis of m-PEG7-Azide) The mesylate is displaced by an azide (B81097) ion.

-

Materials: m-PEG7-Mesylate, Sodium Azide (NaN₃), Dimethylformamide (DMF).

-

Procedure: Dissolve the m-PEG7-Mesylate in DMF and add an excess of sodium azide. Heat the reaction and monitor by TLC until the starting material is consumed.

Step 3: Reduction (Synthesis of m-PEG7-Amine) The azide is reduced to a primary amine.

-

Materials: m-PEG7-Azide, Zinc dust (Zn), Ammonium (B1175870) Chloride (NH₄Cl), appropriate solvent (e.g., ethanol/water).[4]

-

Procedure: Dissolve the m-PEG7-Azide in the solvent system. Add zinc dust and a saturated solution of ammonium chloride. Stir the reaction at room temperature until completion.[4]

Caption: Synthetic pathway from this compound to m-PEG7-Amine.

General Workflow for ADC Development using an m-PEG7 Linker

This outlines the conceptual steps for incorporating this compound into an ADC linker system.

-

Activation: The this compound is first activated, for example, by converting it to m-PEG7-acid through oxidation.[5]

-

Bifunctional Linker Synthesis: The activated PEG is then used to synthesize a heterobifunctional linker. For instance, the m-PEG7-acid can be reacted with a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This ester is then reacted with a molecule containing both an amine and another reactive group, such as maleimide (B117702), to create an m-PEG7-maleimide linker.[5]

-

Payload Conjugation: The cytotoxic drug (payload) is attached to the other end of the bifunctional linker.

-

Antibody Conjugation: The maleimide group on the linker reacts with reduced cysteine residues on the antibody.[5]

-

Purification: The final ADC is purified to remove unconjugated antibody, linker, and payload.

Caption: Conceptual workflow for ADC development.

References

- 1. This compound, CAS 4437-01-8 | AxisPharm [axispharm.com]

- 2. This compound, 4437-01-8 - Biopharma PEG [biochempeg.com]

- 3. M-PEG-Alcohol | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. This compound - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

- 9. labsolu.ca [labsolu.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of m-PEG7-alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of m-PEG7-alcohol (methoxy-heptakis(ethylene glycol)), a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Given the limited availability of precise quantitative solubility data in peer-reviewed literature, this document consolidates a qualitative solubility profile based on the well-established principles of PEG chemistry and information from technical data sheets. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside a logical workflow to guide researchers in this process.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) is a polyether compound known for its hydrophilicity and biocompatibility. The solubility of a specific PEG derivative like this compound is primarily governed by its molecular weight, the nature of its end groups, and the properties of the solvent.[1] As a short-chain PEG with a methoxy (B1213986) cap and a terminal hydroxyl group, this compound exhibits broad solubility in polar solvents. The ether oxygens along the PEG chain and the terminal hydroxyl group can form hydrogen bonds with protic solvents, contributing to its solubility.[1] Generally, as the molecular weight of PEG increases, its solubility in both water and many organic solvents tends to decrease.[1]

This compound, with a molecular weight of approximately 340.4 g/mol , is a low molecular weight PEG derivative.[2] Its hydrophilic PEG spacer enhances its solubility in aqueous media.[2]

Solubility Profile of this compound

The following table summarizes the qualitative solubility of this compound in various classes of organic solvents. This information is extrapolated from the general solubility characteristics of low molecular weight PEGs.[1][3]

| Solvent Class | Specific Solvents | Solubility Profile |

| Polar Protic | Methanol, Ethanol | Soluble/Miscible |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO) | Generally Soluble |

| Nonpolar | Hydrocarbons (e.g., Hexane, Toluene) | Insoluble/Slightly Soluble |

Note: This data is based on general PEG characteristics. The solubility can be influenced by factors such as temperature, purity, and the presence of other solutes.[1] For instance, gentle heating to 40-50°C can improve the solubility of PEGs in solvents like toluene (B28343) and isopropanol.[4][5]

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the "shake-flask" or saturation method.[1] The following is a generalized protocol that can be adapted to determine the solubility of this compound in a specific organic solvent.

Objective: To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Vials with tight-fitting caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and filters (e.g., 0.22 µm PTFE for organic solvents)

-

Equipment for quantification (e.g., HPLC-RI, GC, or gravimetric analysis)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[1]

-

Solvent Addition: Add a precise and known volume or mass of the selected solvent to the vial.[1]

-

Equilibration: Securely cap the vial and place it in a shaker within a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1] Visual confirmation of undissolved solid should be made.

-

Phase Separation: After equilibration, allow the vial to rest in the constant temperature bath for a period to allow the undissolved solid to settle. For more rapid separation, centrifugation can be employed.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To remove any remaining solid particles, filter the supernatant through a solvent-compatible filter into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial containing the filtered supernatant under controlled conditions (e.g., vacuum oven at a temperature below the boiling point of this compound). The mass of the remaining residue divided by the volume of the solvent taken will give the solubility.[6]

-

Chromatographic Method: Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).[1]

-

Data Reporting: Express the solubility in standard units, such as mg/mL or g/L, and always specify the temperature at which the measurement was performed.[1]

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, from initial solvent selection to the final data analysis.

References

An In-depth Technical Guide to the Core Characteristics of m-PEG7-alcohol as a Hydrophilic Spacer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-7-alcohol (m-PEG7-alcohol), a discrete and hydrophilic spacer increasingly utilized in the development of advanced biotherapeutics. We will delve into its core physicochemical properties, its role in enhancing molecular characteristics, and detailed experimental protocols for its application.

Core Physicochemical Properties of this compound

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative, meaning it has a precisely defined chain length of seven ethylene (B1197577) glycol units.[1] This homogeneity is a significant advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency and simplifying the characterization of resulting conjugates.[2] The molecule is terminated with a stable methoxy (B1213986) group at one end and a reactive hydroxyl group at the other, providing a versatile platform for bioconjugation.[3][4]

The primary role of the this compound spacer is to impart hydrophilicity to the molecules it is conjugated to.[4][5] This is crucial for overcoming the poor aqueous solubility of many potent therapeutic payloads, such as those used in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][6] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that can increase solubility, prevent aggregation, and improve the overall stability of the conjugate.[7]

Below is a summary of the key physicochemical properties of this compound:

| Property | Value | Reference(s) |

| Synonyms | O-Methyl-heptaethylene glycol, Heptaethylene glycol monomethyl ether | [4][5] |

| CAS Number | 4437-01-8 | [5] |

| Molecular Formula | C15H32O8 | [5] |

| Molecular Weight | 340.4 g/mol | [5] |

| Appearance | Colorless Liquid | |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble/Miscible in water, buffers (e.g., PBS), methanol, ethanol, acetonitrile, DMF, DCM, THF, and DMSO. Insoluble or slightly soluble in nonpolar hydrocarbons like hexane. | [8] |

| Storage | Recommended long-term storage at -20°C, dry and protected from light. Short-term storage at 2-8°C is acceptable. | [6] |

Impact of PEG Spacer Length on Bioconjugate Performance

The length of the PEG spacer is a critical design parameter that significantly influences the pharmacokinetic and pharmacodynamic properties of a bioconjugate. While specific data for a PEG7 spacer is not always available, the following tables summarize general trends observed in preclinical studies comparing different PEG linker lengths in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)